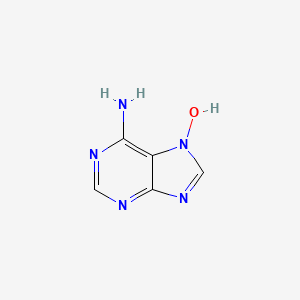
adenine 7N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenine 7N-oxide is a derivative of adenine, a purine base that is a fundamental component of nucleic acids such as DNA and RNA This compound is characterized by the presence of an oxygen atom bonded to the nitrogen atom at the 7th position of the adenine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of adenine 7N-oxide typically involves the oxidation of adenine or its derivatives. One common method is the oxidation of 3-benzyladenine using peroxycarboxylic acid, followed by nonreductive debenzylation to yield this compound . The reaction conditions often include the use of methanol, acetonitrile, and potassium bicarbonate at a temperature of around 30°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Adenine 7N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be deaminated and methylated, and these reactions have been confirmed through X-ray crystallographic analysis .
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids are commonly used for the oxidation of adenine derivatives to form this compound.
Reduction: Nonreductive debenzylation is a key step in the synthesis of this compound from 3-benzyladenine.
Substitution: The nucleophilic properties of this compound allow it to participate in substitution reactions, particularly at the N7 position.
Major Products: The major products formed from these reactions include various N-oxide derivatives of adenine, which can be further characterized and analyzed using techniques such as UV spectroscopy and X-ray crystallography .
Aplicaciones Científicas De Investigación
Adenine 7N-oxide has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mecanismo De Acción
The mechanism of action of adenine 7N-oxide involves its interaction with nucleic acids and enzymes. The compound can form adducts with DNA and RNA, affecting their structure and function. Additionally, this compound can participate in redox reactions, influencing cellular metabolic processes . The molecular targets of this compound include various enzymes involved in nucleic acid metabolism and repair .
Comparación Con Compuestos Similares
- Adenine 1-oxide
- Adenine 3-oxide
- 9-Hydroxyadenine
Comparison: Adenine 7N-oxide is unique among its analogs due to its specific substitution at the N7 position, which significantly influences its chemical reactivity and biological activity . Compared to other N-oxide derivatives, this compound exhibits distinct nucleophilic properties and participates in unique chemical reactions .
Propiedades
Fórmula molecular |
C5H5N5O |
|---|---|
Peso molecular |
151.13 g/mol |
Nombre IUPAC |
7-hydroxypurin-6-amine |
InChI |
InChI=1S/C5H5N5O/c6-4-3-5(8-1-7-4)9-2-10(3)11/h1-2,11H,(H2,6,7,8) |
Clave InChI |
OZSJFVRAJAFIHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N=CN2O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


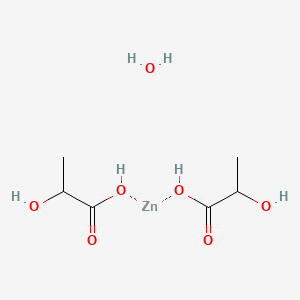
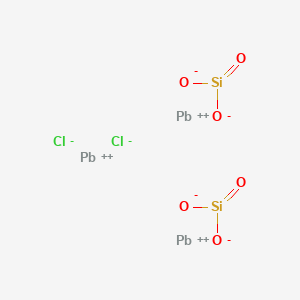
![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)
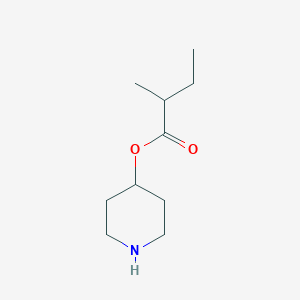

![7-[(Hydroxy-2-thienyl-3-thienylacetyl)oxy]-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide](/img/structure/B13834108.png)

![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)
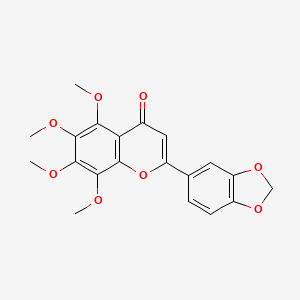
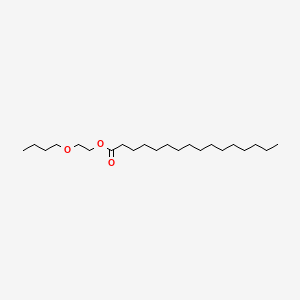


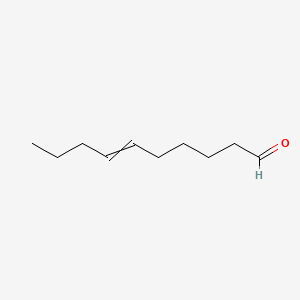
![potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione](/img/structure/B13834147.png)
